molecular formula C7H15NO B1273580 5-Ethyl-2-methylmorpholine CAS No. 743444-85-1

5-Ethyl-2-methylmorpholine

Cat. No.: B1273580
CAS No.: 743444-85-1
M. Wt: 129.2 g/mol
InChI Key: MNGOCGNQLBTUAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methylmorpholine typically involves the reaction of 2-methylmorpholine with ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in 2-methylmorpholine attacks the ethyl halide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted morpholine derivatives .

Scientific Research Applications

5-Ethyl-2-methylmorpholine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a reagent in biochemical assays and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylmorpholine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other morpholine derivatives may not be suitable .

Properties

IUPAC Name

5-ethyl-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-7-5-9-6(2)4-8-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGOCGNQLBTUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394215
Record name 5-ethyl-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743444-85-1
Record name 5-ethyl-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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